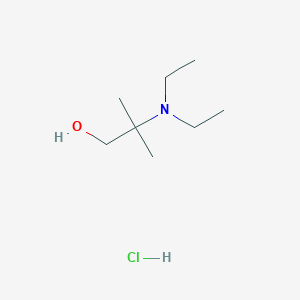

2-(Diethylamino)-2-methylpropan-1-ol hydrochloride

Descripción

BenchChem offers high-quality 2-(Diethylamino)-2-methylpropan-1-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Diethylamino)-2-methylpropan-1-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-(diethylamino)-2-methylpropan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO.ClH/c1-5-9(6-2)8(3,4)7-10;/h10H,5-7H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEISZSTAWEQEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C)(C)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic Properties of Diethylamino-methylpropanol Derivatives: A Methodological and Theoretical Guide

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the core thermodynamic properties of diethylamino-methylpropanol derivatives and related amino alcohols. Recognizing the scarcity of published data for specific derivatives, this paper establishes 2-(Diethylamino)ethanol (DEAE) as a primary model compound due to its structural and chemical similarity, allowing for a robust exploration of fundamental principles and experimental methodologies. We delve into the theoretical significance and practical determination of key thermodynamic parameters, including enthalpy, Gibbs free energy, and heat capacity. This guide is structured to provide researchers with not only step-by-step experimental protocols for techniques such as combustion calorimetry, isothermal titration calorimetry (ITC), and differential scanning calorimetry (DSC), but also the causal reasoning behind these methodological choices. By grounding these experimental frameworks in the context of intermolecular forces, particularly hydrogen bonding, this document serves as an essential resource for professionals in drug development, process chemistry, and materials science, enabling a deeper understanding of molecular stability, solubility, and binding interactions.

Introduction: The Significance of Amino Alcohols in Pharmaceutical Science

Amino alcohols, a class of organic compounds containing both an amine and an alcohol functional group, are pivotal structural motifs in a vast array of biologically active molecules and pharmaceutical agents. Derivatives of diethylamino-methylpropanol, for instance, are explored for their potential in various therapeutic areas, leveraging the unique chemical properties imparted by the tertiary amine and primary or secondary alcohol.[1][2] The tertiary amine group often serves as a proton acceptor, influencing the compound's pKa and solubility, while the hydroxyl group can act as a hydrogen bond donor, critical for molecular recognition and binding to biological targets.[]

The translation of a promising molecule from discovery to a viable drug product is fundamentally governed by its physicochemical and thermodynamic properties. These properties dictate critical attributes such as:

-

Solubility and Bioavailability: The energy changes associated with dissolving a compound in a solvent (enthalpy and Gibbs free energy of solvation) are paramount for formulation and absorption.[4]

-

Chemical Stability: The standard enthalpy of formation provides a measure of a molecule's intrinsic stability, which is crucial for storage and handling.[5]

-

Receptor-Ligand Binding: The thermodynamics of binding events (ΔG, ΔH, and ΔS) reveal the driving forces behind a drug's interaction with its target, guiding lead optimization.

-

Process Chemistry and Scale-Up: Heat capacity and reaction enthalpies are essential for ensuring safety and efficiency in industrial synthesis.[6]

This guide provides the theoretical foundation and experimental blueprints for characterizing these vital thermodynamic properties, using the well-documented compound 2-(Diethylamino)ethanol (DEAE) as a practical and illustrative analogue for the broader class of diethylamino-methylpropanol derivatives.

Enthalpy (ΔH): Quantifying Energy Content and Intermolecular Forces

Enthalpy is a measure of the total internal energy of a system plus the product of its pressure and volume. In chemical terms, changes in enthalpy (ΔH) quantify the heat absorbed or released during a process at constant pressure, providing direct insight into the strength of chemical bonds and non-covalent interactions.[7]

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[5] It is the most fundamental measure of a molecule's energetic stability. For complex organic molecules, ΔfH° is most accurately determined experimentally via combustion calorimetry.

The principle of bomb calorimetry is to completely combust a known mass of the sample in an excess of oxygen within a constant-volume container (the "bomb"). The heat released by the combustion is absorbed by the surrounding water bath, and the resulting temperature change is measured.

Causality Behind Experimental Choice: Combustion is a process that allows for the complete breakdown of the molecule into simple, well-defined products (CO₂, H₂O, N₂). By measuring the heat of this complete breakdown and applying Hess's Law, one can calculate the energy required to form the original molecule from its elements.[7][8]

Step-by-Step Methodology:

-

Calibration: The heat capacity (calorimeter constant, C_cal) of the calorimeter system must first be determined. This is achieved by combusting a known mass of a standard substance with a precisely known heat of combustion, such as benzoic acid.

-

C_cal = (ΔH_combustion_standard * mass_standard + ΔH_wire) / ΔT_calibration

-

-

Sample Preparation: A precisely weighed pellet (approx. 1 g) of the liquid sample is prepared. For volatile liquids like DEAE, this involves sealing it in a gelatin or polyethylene capsule of known mass and heat of combustion. A fuse wire (e.g., nickel-chromium) is positioned to touch the sample.

-

Assembly and Combustion: The bomb is sealed, pressurized with pure oxygen (approx. 30 atm), and placed in the calorimeter bucket containing a known mass of water. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing a current through the fuse wire.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Calculation: The total heat released (q_total) is calculated from the temperature change (ΔT) and the calorimeter constant.

-

q_total = C_cal * ΔT_experiment

-

-

Data Correction & ΔfH° Calculation: The standard enthalpy of combustion (ΔcH°) of the sample is calculated by correcting for the heat from the combustion of the capsule and the fuse wire. Using Hess's Law and the known ΔfH° of the combustion products (CO₂, H₂O), the standard enthalpy of formation (ΔfH°) of the compound can be determined.[8]

Self-Validation System:

-

Calibration Standard: The use of a certified standard like benzoic acid ensures the accuracy of the calorimeter constant.

-

Completeness of Combustion: After the experiment, the bomb is inspected for soot, which would indicate incomplete combustion and invalidate the result.

-

Isothermal Jacket: The outer water jacket is maintained at a constant temperature to minimize heat exchange with the surroundings, ensuring the process is as adiabatic as possible.

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Heat Capacity (Cp): Response to Thermal Energy

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It reflects how a molecule can store thermal energy in its various degrees of freedom (vibrational, rotational, translational). [9]Changes in heat capacity upon processes like protein unfolding or ligand binding can provide insight into structural changes and solvent reorganization. [10]

DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is a highly accurate method for determining the heat capacity of liquids and solids. [11] Causality Behind Experimental Choice: DSC provides a direct measurement of heat flow as a function of a controlled temperature program. By comparing the heat flow into the sample with that of a well-characterized standard (like sapphire), the specific heat capacity of the sample can be precisely calculated across a wide temperature range. [12] Step-by-Step Methodology:

-

Baseline Run: An initial run is performed with two empty, hermetically sealed sample pans to obtain the baseline heat flow of the instrument.

-

Standard Run: A standard material with a known heat capacity, typically sapphire, is placed in the sample pan, and the temperature program is run again.

-

Sample Run: The standard is replaced with a precisely weighed amount of the amino alcohol sample, and the same temperature program is executed a third time.

-

Calculation: The specific heat capacity of the sample (Cp,sample) is calculated using the following equation, which compares the heat flow differences (Δq) between the sample, standard, and baseline runs:

Cp,sample = (Δq_sample / mass_sample) * (mass_standard / Δq_standard) * Cp,standard

Self-Validation System:

-

Hermetic Sealing: Pans must be hermetically sealed to prevent mass loss due to vaporization of the volatile sample during the temperature scan.

-

Sapphire Standard: The use of a high-purity sapphire disc provides a reliable, internationally recognized standard for Cp calibration.

-

Baseline Subtraction: The three-step process (baseline, standard, sample) ensures that any instrumental artifacts are accurately subtracted from the final calculation.

| Property | Value for Related Amino Alcohols | Source |

| Isobaric Heat Capacity (Cp) | Data for amino alcohols show significant contributions from the hydration of ionic groups (NH3+ and COO-), which can be modeled using group additivity schemes. | [10] |

| Apparent Molar Heat Capacities | Values for various amino acids in aqueous solution have been extensively measured and compiled. | [9][13] |

The Central Role of Hydrogen Bonding

For amino alcohols, the thermodynamic properties are dominated by the presence and nature of hydrogen bonds. Both intramolecular (within the same molecule, e.g., O-H···N) and intermolecular (between molecules) hydrogen bonds can form. [14][15]The O-H···N bond is particularly strong. The enthalpy of these interactions can be probed using spectroscopic techniques. [16]

Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to study the vibrational stretching frequencies of O-H and N-H bonds. When a hydrogen bond is formed, the bond lengthens and weakens, causing the stretching frequency to shift to a lower wavenumber (a "red shift"). By observing the spectra of dilute solutions in a non-polar solvent (e.g., CCl₄) at different temperatures, one can study the equilibrium between free and hydrogen-bonded species and derive the thermodynamic parameters (ΔH°, ΔS°) for hydrogen bond formation. [17][18]

Caption: Intra- and intermolecular hydrogen bonding in amino alcohols.

Conclusion

The thermodynamic characterization of diethylamino-methylpropanol derivatives and their analogues is indispensable for their rational development in pharmaceutical and industrial applications. This guide has outlined the theoretical importance and detailed the gold-standard experimental methodologies for determining enthalpy, Gibbs free energy, and heat capacity. By employing techniques like bomb calorimetry, ITC, and DSC, researchers can build a comprehensive thermodynamic profile of their compounds of interest. This data, which is fundamentally linked to the underlying intermolecular forces such as hydrogen bonding, provides the critical insights needed to predict and optimize a molecule's behavior, from its fundamental stability and solubility to its specific interactions with biological targets.

References

-

OECD Existing Chemicals Database. (2002, August 13). 2-DIETHYLAMINOETHANOL CAS N°:100-37-8. [Link]

-

PubChem. Diethylethanolamine. [Link]

-

Gao, J., & Xia, X. (1995). Solvation Free Energies of Small Amides and Amines from Molecular Dynamics/Free Energy Perturbation Simulations Using Pairwise Additive and Many-Body Polarizable Potentials. The Journal of Physical Chemistry, 99(26), 10675–10683. [Link]

-

Scientific Laboratory Supplies. 2-(Diethylamino)ethanol, >=99.5%. [Link]

-

Gao, J., & Xia, X. (1995). Solvation Free Energies of Small Amides and Amines from Molecular Dynamics/Free Energy Perturbation Simulations Using Pairwise Additive and Many-Body Polarizable Potentials. ACS Publications. [Link]

-

Solyom, A., & Mezei, F. (1978). High resolution ac calorimeter for organic liquids. AIP Publishing. [Link]

-

Kulikov, D., et al. (2009). Gibbs energy of cooperative hydrogen‐bonding interactions in aqueous solutions of amines and pyridines. ResearchGate. [Link]

-

Siewert, R., et al. (2021). Non‐Covalent Interactions in Molecular Systems: Thermodynamic Evaluation of the Hydrogen‐Bond Strength in Amino‐Ethers and Amino‐Alcohols. PMC. [Link]

-

TA Instruments. Isothermal Titration Calorimetry in Organic Solvent Systems. [Link]

-

Siewert, R., et al. (2021). Electronic Supporting Information: Non-Covalent Interactions in Molecular Systems: Thermodynamic Evaluation of the Hydrogen Bond Strength in Aminoalcohols. The Royal Society of Chemistry. [Link]

-

Basak, S., et al. (2018). Thermodynamic Studies on Amino Acid Solvation in some Aqueous Alcohols. ResearchGate. [Link]

-

Koch, E. C. (2002). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Journal of Pyrotechnics Archive. [Link]

-

Zhu, X. Q., et al. (2018). Thermodynamic Evaluations of Amines as Hydrides or Two Hydrogen Ions Reductants and Imines as Protons or Two Hydrogen Ions Acceptors, as Well as Their Application in Hydrogenation Reactions. PMC. [Link]

-

Wikipedia. Standard enthalpy of formation. [Link]

-

Rojas-Urbina, L., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. ACS Publications. [Link]

-

University of the West Indies. (2006, March 5). Experiment 22. Determination of enthalpy changes by calorimetry. [Link]

-

Solubility of Things. Calorimetry: Techniques and Applications. [Link]

-

ResearchGate. (2018). Free energy of solvation of amine carbamate calculated by Explicit Solvation Shell Model (ESS). [Link]

-

National Institute of Standards and Technology. Monoethanolamine. [Link]

-

Hartono, A., et al. (2018). Density, viscosity and excess properties of N, N-dimethylethanolamine +2-(ethylamino) ethanol +H2O at T = (293.15 to 333.15) K. ResearchGate. [Link]

-

Kruger, P. J., & Krueger, H. (1973). SPECTROSCOPIC STUDIES OF ALCOHOLS: VI. INTRAMOLECULAR HYDROGEN BONDS IN ETHANOLAMINE AND ITS O- AND N-METHYL DERIVATIVES. ResearchGate. [Link]

-

Mó, O., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. MDPI. [Link]

-

Cheméo. Chemical Properties of N,N-Diethyl-2-aminoethanol (CAS 100-37-8). [Link]

-

National Institute of Standards and Technology. N,N-Diethyl-2-aminoethanol. [Link]

-

Jolicoeur, C., & Boileau, J. (1978). Apparent Molal Heat Capacities of Amino Acids and Other Organic Compounds. Journal of the American Chemical Society. [Link]

-

Borho, N., et al. (2023). Spectroscopic and Quantum Chemical Evidence of Amine–CO2 and Alcohol–CO2 Interactions: Confirming an Intriguing Affinity of CO2 to Monoethanolamine (MEA). MDPI. [Link]

-

Save My Exams. (2025, January 7). Organic Chemistry Techniques (Edexcel International AS Chemistry): Revision Note. [Link]

-

Hoorelbeke, P., et al. (2014). Flow calorimetry: a technique for caracterisation of liquid-liquid and liquid-gas systems. MATEC Web of Conferences. [Link]

- Google Patents. CN102838493B - Synthesis method for 3-[(1R, 2R)-3-( dimethylamino)-1-ethyl-2-methylpropyl] phenol.

-

Banipal, T. S., et al. (2022). Investigations to Explore Molecular Interactions and Sweetness Response of Polyhydroxy Compounds with Amino Acids in Aqueous Systems. PMC. [Link]

-

Privalov, P. L., & Makhatadze, G. I. (1990). Heat capacities of amino acids, peptides and proteins. PubMed. [Link]

-

Van der Vis, M. G. M., et al. (2020). A method to estimate the enthalpy of formation of organic compounds with chemical accuracy. ResearchGate. [Link]

-

Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PMC. [Link]

-

ResearchGate. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

-

Ahluwalia, J. C., et al. (1977). Volumes and heat capacities of some amino acids in water at 25 °C. Canadian Science Publishing. [Link]

-

The Good Scents Company. 2-DIETHYLAMINOETHANOL (DIETHYLAMINOETHANOL). [Link]

-

ProQuest. Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. [Link]

-

Felix, A. M., et al. (2023). Intermolecular Interactions in 3-Aminopropyltrimethoxysilane, N-Methyl-3-aminopropyltrimethoxysilane and 3-Aminopropyltriethoxysilane: Insights from Computational Spectroscopy. PMC. [Link]

-

Havlík, J., et al. (2020). Heat Capacities of l-Histidine, l-Phenylalanine, l-Proline, l-Tryptophan and l-Tyrosine. ResearchGate. [Link]

-

Wrzeszcz, W., & Grądzka, I. (2010). An Effective Method for Studying Intermolecular Interactions in Binary Liquids with Hydrogen Bonds; FTIR Spectra and Ab Initio Calculations in the N-Methylformamide−Methanol System. ACS Publications. [Link]

-

Asim, M., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents. PMC. [Link]

-

ResearchGate. (2022). Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene). [Link]

- Google Patents.

Sources

- 1. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 6. matec-conferences.org [matec-conferences.org]

- 7. Enthalpy Changes by Calorimetry [wwwchem.uwimona.edu.jm]

- 8. jpyro.co.uk [jpyro.co.uk]

- 9. Heat capacities of amino acids, peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Non‐Covalent Interactions in Molecular Systems: Thermodynamic Evaluation of the Hydrogen‐Bond Strength in Amino‐Ethers and Amino‐Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. repositorio.uam.es [repositorio.uam.es]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to Steric Hindrance Effects in the Reactions of 2-(Diethylamino)-2-methylpropan-1-ol

Executive Summary: 2-(Diethylamino)-2-methylpropan-1-ol is a structurally unique amino alcohol characterized by a highly congested quaternary carbon at the C2 position. This steric bulk, originating from two methyl groups and a diethylamino substituent, is not a synthetic liability but rather a defining feature that governs its reactivity and dictates its utility in specialized applications. This technical guide provides an in-depth analysis of how this profound steric hindrance influences reactions at both the hydroxyl and amino functional groups. We will explore the mechanistic implications for common organic transformations, detail experimental protocols to quantify these effects, and discuss how its hindered nature is leveraged in fields ranging from materials science to pharmaceutical development. This document is intended for researchers, chemists, and drug development professionals who seek to understand and exploit the unique chemical behavior of sterically encumbered molecules.

Structural and Physicochemical Profile

Chemical Identity and Properties

2-(Diethylamino)-2-methylpropan-1-ol, often referred to as a hindered amino alcohol, possesses a unique architecture. The central C2 carbon is a quaternary center, covalently bonded to two methyl groups, a primary alcohol moiety (-CH2OH), and a tertiary amine (-N(CH2CH3)2). This arrangement creates a sterically crowded environment around the molecule's reactive centers.

Table 1: Physicochemical Properties of 2-(Diethylamino)-2-methylpropan-1-ol Analogues

| Property | 2-(Di-ethyl -amino)-2-methylpropan-1-ol | 2-(Di-methyl -amino)-2-methylpropan-1-ol | Source(s) |

|---|---|---|---|

| CAS Number | 82922-13-2 | 7005-47-2 | [1][2] |

| Molecular Formula | C8H19NO | C6H15NO | [1][3] |

| Molecular Weight | 145.24 g/mol | 117.19 g/mol | [1][3] |

| Boiling Point | ~185-187 °C (estimated) | 61 °C @ 20 mmHg | [2] |

| Density | Not widely reported | 0.95 g/mL at 20 °C | [2] |

| IUPAC Name | 2-(diethylamino)-2-methylpropan-1-ol | 2-(dimethylamino)-2-methylpropan-1-ol |[1][3] |

Note: Data for the diethyl- derivative is less common; properties of the closely related dimethyl- analogue are provided for comparison.

The Origin of Steric Hindrance

Steric hindrance is a non-bonding interaction that influences the shape and reactivity of molecules. It arises when the size of atoms or groups of atoms prevents chemical reactions that are observed in smaller, related molecules.[4] In the case of 2-(diethylamino)-2-methylpropan-1-ol, the spatial arrangement of bulky substituents around the C2 carbon creates significant steric shielding.

The diagram below illustrates how the two methyl groups and the two ethyl groups of the amine create a congested environment, limiting access to the nitrogen's lone pair and the primary hydroxyl group.

Sources

- 1. 2-(Ethylamino)-2-methylpropan-1-ol | C6H15NO | CID 15105174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-DIMETHYLAMINO-2-METHYL-1-PROPANOL | 7005-47-2 [chemicalbook.com]

- 3. 2-(Dimethylamino)-2-methylpropanol | C6H15NO | CID 23435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

Methodological & Application

Protocol for synthesizing oxazolines from 2-(Diethylamino)-2-methylpropan-1-ol

This Application Note is structured to address the synthesis of 4,4-dimethyl-2-oxazolines , identifying the critical chemical distinction between the requested tertiary amine precursor and the required primary amine functionality for standard oxazoline formation.

Target Class: 4,4-Dimethyl-2-substituted-2-oxazolines (DMOX) Primary Precursor: 2-Amino-2-methylpropan-1-ol (AMP) Addressed Query: Feasibility of 2-(Diethylamino)-2-methylpropan-1-ol as a precursor.

Part 1: Pre-Synthesis Chemical Analysis (Critical Directive)

1.1 Precursor Validation & Correction The user query specifies 2-(Diethylamino)-2-methylpropan-1-ol (CAS: 25688-63-5) as the starting material. As a Senior Application Scientist, it is imperative to clarify the mechanistic constraints of this precursor before proceeding.

-

The Constraint: Standard 2-oxazoline synthesis requires a cyclodehydration reaction where the nitrogen atom forms a double bond with the C2 carbon (

). This mechanism necessitates the loss of two hydrogen atoms from the amine (or equivalent leaving groups). -

The Problem: 2-(Diethylamino)-2-methylpropan-1-ol is a tertiary amine . It lacks the N-H protons required for amide formation and subsequent cyclization into a neutral oxazoline ring. Attempting to react this tertiary amine under standard oxazoline synthesis conditions (e.g., with carboxylic acids or thionyl chloride) will likely result in aziridinium ion formation (via displacement of the hydroxyl) or decomposition, rather than oxazoline formation.

-

The Solution: The industry-standard precursor for the isobutanol-backbone oxazoline (4,4-dimethyl-2-oxazoline) is the primary amine analog: 2-Amino-2-methylpropan-1-ol (AMP, CAS: 124-68-5).

This guide details the protocol for synthesizing oxazolines using 2-Amino-2-methylpropan-1-ol (AMP), while noting the specific exclusion of the diethylamino derivative.

Part 2: Reaction Mechanism & Logic

The synthesis of 4,4-dimethyl-2-oxazolines from AMP typically proceeds via two major pathways:

-

Direct Condensation (Thermodynamic Control): Reaction with carboxylic acids at high temperature with water removal.

-

Activation-Cyclization (Kinetic Control): Conversion to an amide followed by activation (e.g., with SOCl₂) and cyclization.

Mechanistic Pathway (DOT Visualization):

Figure 1: Mechanistic pathway for DMOX synthesis, highlighting the necessity of the primary amine precursor.

Part 3: Experimental Protocols

Protocol A: Direct Condensation with Carboxylic Acids (Green/Scale-Up)

Best for: Stable carboxylic acids, large-scale synthesis, avoiding chlorinated reagents.

Reagents:

-

2-Amino-2-methylpropan-1-ol (AMP) [1.1 equivalents][1]

-

Carboxylic Acid (R-COOH) [1.0 equivalent]

-

Solvent: Xylene or Toluene (for azeotropic removal of water)

-

Catalyst (Optional): Zinc Acetate or Titanium(IV) Isopropoxide (0.5 mol%)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a nitrogen inlet.

-

Loading: Charge the RBF with the Carboxylic Acid (10 mmol) and AMP (11 mmol). Add Xylene (30 mL).

-

Amide Formation: Heat the mixture to reflux (approx. 140°C). Water will begin to collect in the Dean-Stark trap.

-

Checkpoint: Monitor the volume of water. Theoretical yield is 10 mmol (180 µL).

-

-

Cyclization: Continue refluxing. The initial reaction forms the amide. Extended heating promotes the cyclodehydration to the oxazoline.

-

Note: Without a catalyst, this step requires temperatures >180°C. With Zn(OAc)₂, reflux in xylene is usually sufficient.

-

-

Monitoring: Monitor via TLC or GC-MS. Look for the disappearance of the amide intermediate.

-

Workup: Cool to room temperature. Wash the organic phase with saturated NaHCO₃ (to remove unreacted acid) and Brine.

-

Purification: Dry over Na₂SO₄, filter, and remove solvent under reduced pressure. Distill the residue (vacuum distillation is recommended for oxazolines) to obtain the pure product.

Protocol B: The "One-Pot" Thionyl Chloride Method

Best for: Acid-sensitive substrates, rapid synthesis, laboratory scale.

Reagents:

-

2-Amino-2-methylpropan-1-ol (AMP) [2.2 equivalents]

-

Acid Chloride (R-COCl) [1.0 equivalent] OR Carboxylic Acid + SOCl₂

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Base: Triethylamine (optional, if not using excess AMP)

Step-by-Step Methodology:

-

Amide Synthesis:

-

Dissolve AMP (22 mmol) in anhydrous DCM (50 mL) at 0°C.

-

Add Acid Chloride (10 mmol) dropwise. The extra equivalent of AMP acts as a proton scavenger (or use Et₃N).

-

Stir at RT for 1 hour.

-

-

Cyclization (Activation):

-

Ring Closure:

-

Stir at RT for 2 hours, then reflux for 1 hour if conversion is slow.

-

The intramolecular attack of the amide oxygen (or nitrogen, depending on tautomer) onto the activated carbon displaces the leaving group.

-

-

Neutralization (Critical):

-

The reaction produces HCl. The oxazoline ring is basic and can open in acidic aqueous media.

-

Pour the reaction mixture into cold 2M NaOH or saturated Na₂CO₃. Ensure pH > 10.

-

-

Extraction: Extract with DCM (3x). Dry over MgSO₄.

-

Isolation: Concentrate and distill.

Part 4: Data Summary & Troubleshooting

| Parameter | Protocol A (Thermal) | Protocol B (SOCl₂) |

| Atom Economy | High (produces H₂O) | Lower (produces SO₂, HCl) |

| Temperature | High (>130°C) | Low (0°C to 40°C) |

| Substrate Scope | Thermally stable acids | Acid/Base sensitive groups |

| Key Risk | Incomplete cyclization (stops at amide) | Ring opening during acidic workup |

| Product State | Neutral Oxazoline | Oxazoline Hydrochloride (requires base) |

Troubleshooting the "Diethylamino" Precursor: If you must utilize 2-(Diethylamino)-2-methylpropan-1-ol , be aware that reaction with SOCl₂ will likely yield N,N-diethyl-2-chloro-2-methylpropan-1-amine (or its isomer via aziridinium). This product is a nitrogen mustard analog and a potent alkylating agent. Extreme caution is advised. It will not yield a 2-oxazoline.

Part 5: References

-

Direct Synthesis from Carboxylic Acids:

-

Title: "Catalytic synthesis of 2-oxazolines and 2-thiazolines from carboxylic acids and amino alcohols/thiols."

-

Source:Tetrahedron Letters, 2010.

-

Context: Describes the Zinc-catalyzed thermal dehydration protocol.

-

-

Thionyl Chloride Cyclization:

-

Title: "One-pot synthesis of 2-oxazolines from carboxylic acids and 2-aminoethanol derivatives."[7]

-

Source:Journal of Organic Chemistry, 2006.

-

Context: Standard protocol for SOCl2 mediated cyclization.

-

-

Oxazoline Properties & Applications:

Sources

- 1. guidechem.com [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Oxazoline - Wikipedia [en.wikipedia.org]

- 4. Synthesis in Review: Allylic tertiary amines and hetero-functionalised 2-oxazolines | Domainex [domainex.co.uk]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]

CO2 absorption capacity of 2-(Diethylamino)-2-methylpropan-1-ol based solvents

Application Note: Characterization of CO2 Absorption Capacity in 2-(Diethylamino)-2-methylpropan-1-ol Based Solvents

Executive Summary

This guide details the experimental characterization of 2-(Diethylamino)-2-methylpropan-1-ol (referred to herein as DE-AMP ), a sterically hindered tertiary amine, for post-combustion carbon capture. Unlike primary amines (e.g., MEA) that form stable carbamates with a limiting loading of 0.5 mol CO2/mol amine, DE-AMP utilizes a tertiary amine structure to promote base-catalyzed hydration of CO2. This pathway theoretically allows for a 1.0 mol/mol loading capacity while significantly reducing the energy required for solvent regeneration.[1]

This document provides a validated workflow for determining the Vapor-Liquid Equilibrium (VLE) and kinetic mass transfer properties of DE-AMP, designed for researchers optimizing "Third-Generation" solvent blends.

Chemical Basis & Mechanism[2]

Molecule: 2-(Diethylamino)-2-methylpropan-1-ol CAS: 25688-63-5 Classification: Sterically Hindered Tertiary Alkanolamine[2][3]

Structure-Activity Relationship

DE-AMP combines the backbone of AMP (2-amino-2-methyl-1-propanol) with N-ethyl substitution.

-

Tertiary Amine Functionality: The lack of a proton on the nitrogen atom prevents direct reaction with CO2 to form a carbamate (zwitterion mechanism is blocked).[4][5]

-

Steric Hindrance: The bulky ethyl and methyl groups shield the nitrogen center, modulating the basicity (pKa) and reducing the stability of any transient associations, thereby favoring the formation of bicarbonate species.

Reaction Pathway

The absorption follows a base-catalyzed hydration mechanism.[4] DE-AMP acts as a proton acceptor, shifting the equilibrium of water and CO2 toward bicarbonate formation.

Reaction Stoichiometry:

-

Key Advantage: The heat of reaction (

) for bicarbonate formation is typically lower (~50-60 kJ/mol) compared to carbamate formation (~80-85 kJ/mol for MEA), resulting in lower reboiler duties during stripping.

Visualization: Reaction & Process Logic

Figure 1: Reaction pathway for tertiary hindered amines. Unlike MEA, no carbamate is formed, leading to 1:1 stoichiometry.

Experimental Protocol: Equilibrium Solubility (VLE)

Objective: Determine the CO2 loading capacity (

Apparatus: Stirred Equilibrium Cell

Use a stainless steel (SS316) autoclave equipped with a magnetic drive stirrer, pressure transducer (accuracy

Reagents

-

DE-AMP: >98% purity (Verify via GC-MS).

-

Water: Deionized, degassed.

-

CO2: >99.99% purity (SFC Grade).

-

N2: >99.99% purity (for purging).

Step-by-Step Methodology

-

Solution Preparation:

-

Prepare a 30 wt% (approx. 2-2.5 M) aqueous solution of DE-AMP.

-

Critical: Gravimetrically measure amine and water to ensure precise molality.

-

-

System Evacuation:

-

Load the equilibrium cell with a known mass of solvent (

). -

Evacuate the headspace to remove air/N2.

-

Heat to target temperature (e.g., 40.0°C). Allow vapor pressure (

) to stabilize. Record

-

-

CO2 Injection (Step-wise):

-

Inject a known amount of CO2 (

) from a calibrated supply reservoir into the cell. -

Monitor pressure drop.

-

Stir at 1000 RPM to eliminate mass transfer resistance.

-

-

Equilibrium Determination:

-

Wait for pressure stabilization (

kPa/hr). -

Record final total pressure (

). -

Calculate partial pressure:

.

-

-

Sampling (Validation):

-

Withdraw a small liquid sample (0.5 mL) into a caustic solution (1.0 M NaOH) to quench the reaction.

-

Analyze total inorganic carbon (TIC) using a TOC analyzer or Chittick apparatus to verify liquid-phase loading.

-

Data Calculation

The loading

Experimental Protocol: Kinetic Assessment

Objective: Measure the overall mass transfer coefficient (

Apparatus: Wetted Wall Column (WWC)

The WWC is the industry standard for kinetics because it provides a known, constant interfacial area.

Workflow

-

Setup: Circulate the DE-AMP solution as a thin film down the outside of a steel tube (known surface area

). -

Gas Contact: Flow a gas stream (CO2 + N2) counter-current to the liquid film.

-

Measurement: Measure inlet and outlet CO2 concentrations using an IR Gas Analyzer.

-

Flux Calculation:

-

Rate Constant Derivation: For tertiary amines, the reaction is often pseudo-first-order with respect to CO2.

Where

Data Presentation & Analysis

Summarize your findings in the following comparative format to benchmark against industry standards.

Table 1: Comparative Performance Metrics (Illustrative Data)

| Parameter | MEA (Benchmark) | MDEA (Standard Tertiary) | DE-AMP (Target) |

| Amine Type | Primary | Tertiary | Hindered Tertiary |

| Max Loading ( | ~0.50 | ~1.00 | ~0.95 - 1.00 |

| Heat of Abs ( | -85 kJ/mol | -50 kJ/mol | -55 kJ/mol |

| Reaction Rate | Fast (Instantaneous) | Slow | Moderate |

| Regeneration Energy | High | Low | Low |

| Corrosion Potential | High | Low | Low |

Application Note: DE-AMP is particularly effective in blended solvent systems . A recommended formulation for high-performance capture is:

-

Promoter: 5-10 wt% Piperazine (PZ) or MAPA (to enhance kinetics).

-

Base Solvent: 30-40 wt% DE-AMP (to provide high capacity and low regeneration energy).

Troubleshooting & Quality Control

-

Phase Separation: Some hindered amines exhibit Liquid-Liquid Phase Separation (LLPS) at high temperatures or loadings.

-

Check: Visually inspect the cell at 80°C+. If separation occurs, this can be advantageous for decanting the CO2-rich phase but requires specialized process design.

-

-

Volatility: Tertiary amines with ethyl groups can be volatile.[6]

-

Control: Install a water-wash section at the top of the absorber column in pilot tests to prevent solvent loss.

-

-

Degradation: Oxidative degradation is less of a concern for tertiary amines than primary ones, but thermal degradation at >120°C should be monitored by checking for heat-stable salts (HSS) via Ion Chromatography.

References

-

Sartori, G., & Savage, D. W. (1983). Sterically hindered amines for CO2 removal from gases. Industrial & Engineering Chemistry Fundamentals, 22(2), 239-249. Link

-

Vaidya, P. D., & Kenig, E. Y. (2007). CO2-alkanolamine reaction kinetics: A review of recent studies. Chemical Engineering & Technology, 30(11), 1467-1474. Link

-

Rochelle, G. T. (2009). Amine scrubbing for CO2 capture. Science, 325(5948), 1652-1654. Link

-

PubChem. (n.d.). 2-(Diethylamino)-2-methylpropan-1-ol Compound Summary. National Library of Medicine. Link

- Kohl, A. L., & Nielsen, R. B. (1997). Gas Purification (5th ed.). Gulf Professional Publishing. (Standard text for amine scrubbing protocols).

Sources

- 1. Absorption and Desorption Heat of Carbon Dioxide Capture Based on 2-Amino-2-Methyl-1-Propanol [mdpi.com]

- 2. SciSupplies [scisupplies.eu]

- 3. 2-(Diethylamino)-2-methylpropan-1-ol | C8H19NO | CID 235638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ris.utwente.nl [ris.utwente.nl]

- 5. researchgate.net [researchgate.net]

- 6. aidic.it [aidic.it]

Application Notes & Protocols: A Guide to the Preparation of Free Base 2-(Diethylamino)-2-methylpropan-1-ol from its Hydrochloride Salt

Abstract: This document provides a comprehensive, technically-grounded protocol for the efficient conversion of 2-(Diethylamino)-2-methylpropan-1-ol hydrochloride to its corresponding free base. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The protocol details the underlying chemical principles, step-by-step procedures for basification and extraction, safety precautions, and methods for isolating the purified product. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the process.

Foundational Principles: The Chemistry of Amine Salt Conversion

Amines are frequently stored and handled as their hydrochloride salts due to their increased stability and crystallinity compared to the often liquid and volatile free base form. The hydrochloride salt of an amine is the product of an acid-base reaction between the basic amine and hydrochloric acid.[1] In this salt form, the nitrogen atom of the amine is protonated, rendering it ionic and typically highly soluble in aqueous solutions.[2][3]

The liberation of the free base from its salt is a straightforward acid-base displacement reaction.[4] By introducing a stronger base, typically an alkali metal hydroxide like sodium hydroxide (NaOH), the proton on the amine nitrogen is abstracted by the hydroxide ion. This process, known as basification, regenerates the neutral, free amine, which is significantly less soluble in aqueous media and more soluble in organic solvents.[2][5][6] The overall reaction is as follows:

R₃N⁺HCl⁻ (aq) + NaOH (aq) → R₃N (org) + NaCl (aq) + H₂O (l)

The successful isolation of the free base then relies on liquid-liquid extraction, a technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[3][6] The newly formed free base is extracted into a suitable organic solvent, while the inorganic salt (e.g., NaCl) remains in the aqueous layer.

Physicochemical Properties & Key Reagents

A thorough understanding of the properties of the involved substances is critical for a successful experiment.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Form | Key Solubility |

| 2-(Diethylamino)-2-methylpropan-1-ol HCl | C₉H₂₂ClNO | 195.73 | Solid | Soluble in water |

| 2-(Diethylamino)-2-methylpropan-1-ol | C₉H₂₁NO | 159.27 | Liquid (expected) | Soluble in organic solvents, alcohols[7][8] |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Solid (pellets) | Highly soluble in water |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | Liquid | Immiscible with water |

| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Solid (anhydrous) | Drying agent |

Detailed Experimental Protocol

This protocol is designed for the conversion of approximately 10 grams of the hydrochloride salt. Adjustments to reagent quantities may be necessary for different starting amounts.

Materials and Equipment

-

2-(Diethylamino)-2-methylpropan-1-ol hydrochloride

-

Sodium hydroxide (NaOH), pellets

-

Diethyl ether (Et₂O), reagent grade

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

pH indicator strips (or a calibrated pH meter)

-

250 mL Erlenmeyer flask

-

100 mL beaker

-

250 mL Separatory funnel

-

Glass funnel

-

Stir bar and magnetic stir plate

-

Round-bottom flask (appropriate size for rotary evaporator)

-

Standard laboratory glassware (graduated cylinders, beakers)

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Step-by-Step Procedure

Step 1: Dissolution of the Hydrochloride Salt

-

Weigh 10.0 g of 2-(Diethylamino)-2-methylpropan-1-ol hydrochloride and transfer it to a 250 mL Erlenmeyer flask.

-

Add 50 mL of deionized water to the flask.

-

Add a magnetic stir bar and stir the mixture at room temperature until the solid is completely dissolved.

Step 2: Basification

-

Prepare a 2 M NaOH solution by carefully dissolving 4.0 g of NaOH pellets in 50 mL of deionized water in a separate beaker. Caution: This process is highly exothermic; cool the solution in an ice bath.[13]

-

While vigorously stirring the dissolved amine salt solution, slowly add the 2 M NaOH solution dropwise.

-

Monitor the pH of the solution periodically using pH indicator strips. Continue adding NaOH until the pH is greater than 12. This ensures complete deprotonation of the amine.[5]

-

A change in the appearance of the solution, such as cloudiness or the formation of an oily layer, may be observed as the free base is formed.

Step 3: Liquid-Liquid Extraction

-

Transfer the entire basified aqueous solution to a 250 mL separatory funnel.

-

Add 50 mL of diethyl ether to the separatory funnel.

-

Stopper the funnel, and while securely holding the stopper and stopcock, invert the funnel and vent to release any pressure.

-

Shake the funnel vigorously for 1-2 minutes, venting frequently.

-

Place the funnel back on a ring stand and allow the layers to separate completely. The top layer will be the organic (diethyl ether) phase containing the free base, and the bottom will be the aqueous phase.[6]

-

Carefully drain the lower aqueous layer into a beaker.

-

Drain the upper organic layer into a clean 250 mL Erlenmeyer flask.

-

Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh 25 mL portions of diethyl ether to maximize the recovery of the free base. Combine all organic extracts.

Step 4: Washing and Drying

-

Return the combined organic extracts to the separatory funnel.

-

Add 30 mL of brine (saturated NaCl solution). Shake gently and allow the layers to separate. This step helps to remove the majority of the dissolved water from the organic phase.

-

Drain and discard the lower aqueous brine layer.

-

Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

-

Add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄) to the organic extract. Swirl the flask; if the Na₂SO₄ clumps together, add more until some of it remains free-flowing.[4] Let it sit for 15-20 minutes to ensure all residual water is absorbed.

Step 5: Isolation of the Free Base

-

Carefully decant or filter the dried organic solution into a pre-weighed round-bottom flask, ensuring none of the drying agent is transferred.

-

Remove the diethyl ether using a rotary evaporator.[11][14] The water bath temperature should be set to a gentle heat (e.g., 30-40°C) as diethyl ether is very volatile.

-

Once all the solvent has been removed, the purified free base, 2-(Diethylamino)-2-methylpropan-1-ol, will remain in the flask as an oily liquid.

-

Determine the final mass of the product and calculate the percentage yield.

Visualization of the Workflow

The following diagrams illustrate the key processes in this protocol.

Caption: Workflow for free base preparation.

Safety and Handling

Adherence to safety protocols is paramount during this procedure.

-

Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin and eye burns.[15][16][17] Always handle with appropriate PPE, including gloves and safety goggles. When preparing NaOH solutions, always add the solid NaOH to water slowly, never the other way around, to control the exothermic reaction.[13][16]

-

Diethyl Ether (Et₂O): Extremely flammable and volatile. All operations involving diethyl ether must be conducted in a certified fume hood, away from any potential ignition sources.

-

General Precautions: Wear a lab coat, safety goggles, and nitrile gloves at all times.[16] In case of skin contact with NaOH, immediately flush the affected area with copious amounts of water for at least 15 minutes.[13][17]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Emulsion Formation during Extraction | Vigorous shaking with a solution that is too concentrated or has residual surfactants. | Allow the mixture to stand for a longer period. Gently swirl the separatory funnel instead of shaking vigorously. Adding a small amount of brine can also help to break the emulsion. |

| Low Product Yield | Incomplete basification; insufficient extraction. | Ensure the pH of the aqueous solution is >12 before extraction begins. Perform at least three extractions with the organic solvent to ensure maximum recovery. |

| Product is "wet" (contains water) | Insufficient drying of the organic layer. | Use an adequate amount of anhydrous Na₂SO₄. Ensure the drying agent is free-flowing and not clumped before filtering. Allow sufficient contact time (at least 15-20 minutes). |

References

-

Solubility of Things. (n.d.). 2-(Dimethylamino)-2-methyl-1-propanol. Retrieved from [Link]

-

University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

-

Holland, B. (2025, January 23). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. Holland Green Science. Retrieved from [Link]

-

Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

-

Welch. (n.d.). Rotary Evaporator | Common evaporation & concentration methods. Retrieved from [Link]

-

SLAC National Accelerator Laboratory. (2013, May 20). Sodium Hydroxide Safe Handling Guideline. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]

-

Lab Unique. (2025, May 11). Solvent Evaporation Complete Guide. Retrieved from [Link]

-

Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 5.6A: Overview of Rotary Evaporation. Retrieved from [Link]

-

Wikipedia. (n.d.). Rotary evaporator. Retrieved from [Link]

-

Eastern Kentucky University. (n.d.). Acid-Base Liquid-Liquid Extraction. EduBirdie. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

-

CORECHEM Inc. (2022, April 29). Safe Handling Guide: Sodium Hydroxide. Retrieved from [Link]

-

University of California, Merced. (2012, October 19). Standard Operating Procedure: Sodium hydroxide pellets. Retrieved from [Link]

-

Sydney Essential Oil Co. (n.d.). Sodium Hydroxide 4% - SAFETY DATA SHEET. Retrieved from [Link]

- Vasanthakumar, G. R., Patil, B. S., & Suresh Babu, V. V. (2002). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 41B(9), 1930-1933.

-

Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-(dimethylamino)- (CAS 108-16-7). Retrieved from [Link]

-

PubChem. (n.d.). 2-(Dimethylamino)-2-methylpropanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Propanol, 2-(dimethylamino)-2-methyl-, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]

-

Reddit. (2021, September 4). Obtaining free base from hydrochloride salt in methanol as solvent?. r/chemistry. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022, June 7). Amine and HCl - salt formation reaction [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2015, April 9). Hi, Can anyone help me to isolate my compound from aqueous solution?. Retrieved from [Link]

- Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.

-

Sciencemadness Discussion Board. (2019, November 18). diethylamine hydrochloride synthesis question. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 2-Methyl-1-propanol (FDB003274). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Propanol, 2-methyl- (CAS 78-83-1). Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Isolation (Recovery) [chem.ualberta.ca]

- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 4. edubirdie.com [edubirdie.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. torontech.com [torontech.com]

- 10. rocker.com.tw [rocker.com.tw]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Rotary evaporator - Wikipedia [en.wikipedia.org]

- 13. CCOHS: Sodium Hydroxide [ccohs.ca]

- 14. labuniquely.com [labuniquely.com]

- 15. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 16. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]

- 17. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

Application Notes & Protocols: Formulation and Evaluation of Corrosion Inhibitors Utilizing 2-(Diethylamino)-2-methylpropan-1-ol

Abstract

These application notes provide a comprehensive technical guide for researchers and scientists on the formulation and evaluation of corrosion inhibitors based on 2-(Diethylamino)-2-methylpropan-1-ol. This document delves into the mechanistic principles of amino alcohol inhibitors, offers detailed protocols for performance validation, and presents guidelines for data interpretation and safe handling. The methodologies described herein are grounded in established standards and are designed to ensure scientific rigor and reproducibility.

Introduction: 2-(Diethylamino)-2-methylpropan-1-ol as a Corrosion Inhibitor

2-(Diethylamino)-2-methylpropan-1-ol is a multifunctional amino alcohol. While its structural isomer, 2-Amino-2-methyl-1-propanol (AMP), is widely recognized as a corrosion inhibitor, the principles of corrosion inhibition by amino alcohols are broadly applicable. These compounds are particularly effective in aqueous systems, where they function as mixed-type inhibitors, influencing both anodic and cathodic corrosion reactions. Their utility is pronounced in applications such as boiler water treatment, metalworking fluids, and protective coatings.[1][2][3]

The efficacy of an amino alcohol as a corrosion inhibitor is intrinsically linked to its molecular structure. The presence of a nitrogen atom with a lone pair of electrons and an adjacent hydroxyl group facilitates strong adsorption onto metal surfaces, which is the primary mechanism of protection.[4] 2-(Diethylamino)-2-methylpropan-1-ol, with its tertiary amine and primary alcohol functionalities, presents a promising candidate for corrosion inhibition research and formulation development.

Table 1: Physicochemical Properties of Related Amino Alcohols

| Property | 2-(Dimethylamino)-2-methylpropan-1-ol | 2-(Ethylamino)-2-methylpropan-1-ol | 1-(Diethylamino)-2-propanol |

| CAS Number | 7005-47-2[5] | 66284-07-1 | 4402-32-8[6] |

| Molecular Formula | C6H15NO[5] | C6H15NO[7] | C7H17NO[6] |

| Molecular Weight | 117.19 g/mol [5] | 117.19 g/mol [7] | 131.22 g/mol |

| Boiling Point | 61 °C at 20 mmHg[8] | Not readily available | Not readily available |

| Density | 0.95 g/mL at 20 °C[8] | Not readily available | Not readily available |

| Key Feature | Tertiary amine, primary alcohol | Secondary amine, primary alcohol | Secondary amine, secondary alcohol |

Note: Direct physical properties for 2-(Diethylamino)-2-methylpropan-1-ol are not as widely published as its isomers; however, the data for related structures provide a comparative basis for understanding its likely behavior.

Mechanism of Corrosion Inhibition

Amino alcohols, including 2-(Diethylamino)-2-methylpropan-1-ol, function primarily as adsorption inhibitors.[1][9] The inhibition mechanism involves the formation of a protective film on the metal surface, which acts as a barrier to corrosive species. This process can be described by the following key steps:

-

Adsorption: The inhibitor molecules adsorb onto the metal surface. This can occur through physisorption (electrostatic attraction) or chemisorption (coordinate bond formation between the lone pair electrons of the nitrogen atom and vacant d-orbitals of the metal).[10] The hydroxyl group can also participate in this process.

-

Film Formation: The adsorbed molecules form a thin, protective film that displaces water and other corrosive agents from the metal surface.[9][11]

-

Reaction Inhibition: This film impedes both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) half-reactions of the corrosion process.[4] By slowing down these reactions, the overall corrosion rate is significantly reduced.

Caption: Mechanism of action for an adsorption-type corrosion inhibitor.

Formulation Guidelines

The effective concentration of 2-(Diethylamino)-2-methylpropan-1-ol will vary depending on the specific application, including the metal being protected, the nature of the corrosive environment (e.g., pH, temperature, chloride concentration), and the presence of other chemical species.

-

Solvent Selection: For most applications, deionized water is the preferred solvent. The amino alcohol is soluble in water.

-

Concentration Range: A typical starting concentration range for laboratory evaluation is between 50 and 1000 ppm (parts per million). It is recommended to test a logarithmic series of concentrations (e.g., 50, 100, 250, 500, 1000 ppm) to determine the optimal dosage.

-

pH Adjustment: Amino alcohols are basic and will raise the pH of the solution. The inherent pH of the inhibitor solution may be sufficient for corrosion protection in many systems. If pH adjustment is necessary, it should be done with care, as significant changes can affect both the corrosivity of the medium and the stability of the inhibitor.

-

Co-additives: The performance of 2-(Diethylamino)-2-methylpropan-1-ol can potentially be enhanced through synergistic effects with other compounds, such as other amino acids, phosphonates, or inorganic salts (e.g., zinc salts).[12] This is an advanced area of formulation that requires further investigation.

Performance Evaluation Protocols

To quantitatively assess the effectiveness of a corrosion inhibitor formulation, a combination of gravimetric and electrochemical methods is recommended.

Protocol: Weight Loss Measurement (Gravimetric Method)

This method provides a direct measure of the average corrosion rate over a specified period. It is based on ASTM standard G1/G31 and D2688.[13][14][15]

Objective: To determine the corrosion rate of a metal in a corrosive medium with and without the inhibitor and to calculate the inhibitor efficiency.

Materials:

-

Metal coupons (e.g., mild steel, C1018) of known surface area.

-

Corrosive solution (e.g., 3.5% NaCl in deionized water).

-

Inhibitor stock solution.

-

Glass beakers or flasks.

-

Analytical balance (accurate to 0.1 mg).

-

Desiccator.

-

Cleaning solutions (e.g., inhibited HCl, acetone).

Procedure:

-

Coupon Preparation: a. Polish the metal coupons with silicon carbide paper (e.g., 600 grit) to achieve a uniform surface.[16] b. Measure the dimensions of each coupon to calculate the total surface area. c. Degrease the coupons by sonicating in acetone, rinse with deionized water, and dry thoroughly.[16] d. Weigh each coupon to the nearest 0.1 mg (this is the initial weight, W₁). e. Store the prepared coupons in a desiccator until use.

-

Test Setup: a. Prepare the test solutions. For a blank (control), use only the corrosive medium. For test samples, add the desired concentrations of the 2-(Diethylamino)-2-methylpropan-1-ol inhibitor to the corrosive medium. b. Place one coupon in each beaker, ensuring it is fully immersed in the solution.

-

Immersion: a. Cover the beakers to prevent evaporation and contamination. b. Maintain the beakers at a constant temperature for a set duration (e.g., 24, 48, or 72 hours).

-

Coupon Retrieval and Cleaning: a. After the immersion period, carefully remove the coupons from the solutions. b. Clean the coupons according to ASTM G1 standards to remove corrosion products. This may involve chemical cleaning with an inhibited acid. c. Rinse the cleaned coupons with deionized water and then acetone, and dry them.

-

Final Weighing: a. Weigh each dried coupon to the nearest 0.1 mg (this is the final weight, W₂).

-

Calculations: a. Weight Loss (ΔW): ΔW = W₁ - W₂ b. Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) Where:

-

ΔW is the weight loss in grams.

-

A is the surface area of the coupon in cm².

-

T is the immersion time in hours.

-

D is the density of the metal in g/cm³ (e.g., ~7.85 for steel). c. Inhibitor Efficiency (η%): η% = [(CR_blank - CR_inh) / CR_blank] × 100 Where:

-

CR_blank is the corrosion rate in the absence of the inhibitor.

-

CR_inh is the corrosion rate in the presence of the inhibitor.

-

Protocol: Electrochemical Measurements

Electrochemical techniques offer rapid and mechanistic insights into the corrosion process and the inhibitor's mode of action.[17] A standard three-electrode electrochemical cell is used, containing a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

Caption: Schematic of a standard three-electrode electrochemical setup.

A. Potentiodynamic Polarization

This technique, based on ASTM G59 and G61, determines the effect of the inhibitor on both anodic and cathodic reaction rates and helps classify it as an anodic, cathodic, or mixed-type inhibitor.[16][18][19][20]

Procedure:

-

Prepare the electrochemical cell with the corrosive solution (with and without inhibitor).

-

Immerse the three electrodes in the solution.

-

Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).

-

Apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.167 mV/s).

-

Record the resulting current density as a function of the applied potential, generating a Tafel plot (log |current density| vs. potential).

-

Data Analysis:

-

Extrapolate the linear (Tafel) regions of the anodic and cathodic branches of the curve back to the corrosion potential (E_corr).

-

The intersection point gives the corrosion current density (i_corr).

-

The corrosion rate is directly proportional to i_corr.

-

Calculate inhibitor efficiency using the i_corr values in the same way as with corrosion rates from the weight loss method.

-

A shift in E_corr of more than 85 mV indicates an anodic or cathodic inhibitor; a smaller shift suggests a mixed-type inhibitor.[10]

-

B. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the properties of the inhibitor film and the corrosion process.[21][22][23][24][25] It is performed at the OCP.

Procedure:

-

Set up the electrochemical cell and allow the OCP to stabilize as described above.

-

Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Measure the impedance response of the system.

-

Data Analysis:

-

The data is typically presented as Nyquist and Bode plots.

-

In a Nyquist plot for an inhibited system, a larger semicircle diameter indicates higher charge transfer resistance (R_ct), which corresponds to lower corrosion.

-

The data can be fitted to an equivalent electrical circuit model to quantify parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

-

Inhibitor efficiency can be calculated using the R_ct values: η% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100

-

Data Interpretation and Presentation

All quantitative data should be summarized in tables for clear comparison.

Table 2: Example Data from Weight Loss Measurements

| Inhibitor Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (η%) |

| 0 (Blank) | 50.2 | 1.25 | - |

| 100 | 15.1 | 0.38 | 69.6 |

| 250 | 8.5 | 0.21 | 83.2 |

| 500 | 4.1 | 0.10 | 92.0 |

Table 3: Example Data from Potentiodynamic Polarization

| Inhibitor Conc. (ppm) | E_corr (mV vs. Ag/AgCl) | i_corr (µA/cm²) | Inhibition Efficiency (η%) |

| 0 (Blank) | -650 | 55.2 | - |

| 100 | -635 | 16.8 | 69.6 |

| 250 | -628 | 9.2 | 83.3 |

| 500 | -620 | 4.3 | 92.2 |

Safety, Handling, and Environmental Considerations

As a Senior Application Scientist, it is imperative to emphasize that all laboratory work must be conducted with the highest regard for safety.

-

Hazard Identification: 2-(Diethylamino)-2-methylpropan-1-ol and its isomers may be flammable liquids and can cause skin and eye irritation or damage.[5][26][27] Always consult the specific Safety Data Sheet (SDS) for the compound before use.[28]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, nitrile gloves, and a lab coat.[26]

-

Handling: Handle the chemical in a well-ventilated area or a chemical fume hood.[26] Avoid inhalation of vapors and contact with skin and eyes.[26]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains.[26]

Conclusion

2-(Diethylamino)-2-methylpropan-1-ol demonstrates significant potential as a corrosion inhibitor, operating through an adsorption mechanism to form a protective surface film. The protocols outlined in these application notes provide a robust framework for formulating and evaluating its performance using both traditional gravimetric and modern electrochemical techniques. By following these guidelines, researchers can generate reliable and reproducible data to advance the development of effective corrosion mitigation strategies.

References

-

Electrochemical impedance spectroscopy (EIS) for non-destructive determination of corrosion mechanisms. (n.d.). RISE. Retrieved from [Link]

-

Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). Van Loon Chemical Innovations. Retrieved from [Link]

-

Impedance spectroscopy for corrosion analysis. (n.d.). SIVONIC. Retrieved from [Link]

-

ASTM D2688-23, Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). (2024, January 15). ASTM International. Retrieved from [Link]

-

Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. (2019, January 30). Bureau of Reclamation. Retrieved from [Link]

-

ASTM G59-23, Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (2023, June 1). ASTM International. Retrieved from [Link]

-

Electrochemical characterisation of a corrosion system by Impedance spectroscopy. (2024, November 22). BioLogic. Retrieved from [Link]

-

ASTM G61: Potentiodynamic Polarization. (2023, February 16). Matergenics Inc. Retrieved from [Link]

-

G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (2023, June 14). ASTM International. Retrieved from [Link]

-

2-(Dimethylamino)-2-methylpropanol. (n.d.). PubChem. Retrieved from [Link]

-

A Combination of Laboratory Testing, RCE, and Corrosion Loop for Inhibitor Selection. (2023, April 4). MDPI. Retrieved from [Link]

-

Efficiency of Amino Alcohols as Corrosion Inhibitors in Reinforced Concrete. (n.d.). Hindawi. Retrieved from [Link]

-

How to decode the standard test methods for corrosion? (2024, October 8). BioLogic Learning Center. Retrieved from [Link]

-

ASTM G59-97(2009), Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (2009, May 15). ASTM International. Retrieved from [Link]

-

D2688 Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method). (2015, June 19). ASTM International. Retrieved from [Link]

-

Corrosion Inhibitor Test Methods. (n.d.). Scribd. Retrieved from [Link]

-

D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). (2024, January 18). ASTM International. Retrieved from [Link]

-

2-(Ethylamino)-2-methylpropan-1-ol. (n.d.). PubChem. Retrieved from [Link]

-

Electrochemical Corrosion Testing. (n.d.). TCA Lab / Alfa Chemistry. Retrieved from [Link]

-

Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775. (2025, June 4). TCR Engineering. Retrieved from [Link]

-

Formulation of Corrosion Inhibitors. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Comprehensive Analysis of the Corrosion Inhibition Performance of 4-Piperonylideneaminoantipyrine for Mild Steel in HCl Solution. (n.d.). Preprints.org. Retrieved from [Link]

-

Laboratory assessment of the efficiency of corrosion inhibitors at oilfield pipelines of the West Siberia region I. Objective setting. (n.d.). ResearchGate. Retrieved from [Link]

-

Aminoalcohol based mixed corrosion inhibitors. (2025, August 10). ResearchGate. Retrieved from [Link]

- Vapor phase corrosion inhibitor compositions and method of inhibiting... (n.d.). Google Patents.

-

Amino acids and their derivatives as corrosion inhibitors for metals and alloys. (2017, April 12). IntechOpen. Retrieved from [Link]

-

2-DIETHYLAMINOETHANOL. (n.d.). ChemicalNET. Retrieved from [Link]

-

Chemical Properties of 2-Propanol, 1-(dimethylamino)- (CAS 108-16-7). (n.d.). Cheméo. Retrieved from [Link]

-

Inhibition of Corrosion: Mechanisms and Classifications in Overview. (2020, March 9). SciSpace. Retrieved from [Link]

-

Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. (2025, March 5). MDPI. Retrieved from [Link]

-

3-(diethylamino)-1-phenylpropan-1-one as a Corrosion Inhibitor for N80 Steel in Acidization of Petroleum Exploitation. (2016, May 4). International Journal of Electrochemical Science. Retrieved from [Link]

Sources

- 1. Efficiency of Amino Alcohols as Corrosion Inhibitors in Reinforced Concrete [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. atamankimya.com [atamankimya.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-(Dimethylamino)-2-methylpropanol | C6H15NO | CID 23435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 4402-32-8: 1-(Diethylamino)-2-propanol | CymitQuimica [cymitquimica.com]

- 7. 2-(Ethylamino)-2-methylpropan-1-ol | C6H15NO | CID 15105174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-DIMETHYLAMINO-2-METHYL-1-PROPANOL | 7005-47-2 [chemicalbook.com]

- 9. Types of Corrosion Inhibitors and Their Mechanisms of Action - NANTONG REFORM PETRO-CHEMICAL CO., LTD. [reformchem.com]

- 10. electrochemsci.org [electrochemsci.org]

- 11. scispace.com [scispace.com]

- 12. Amino acids and their derivatives as corrosion inhibitors for metals and alloys - Arabian Journal of Chemistry [arabjchem.org]

- 13. img.antpedia.com [img.antpedia.com]

- 14. D2688 Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method) [store.astm.org]

- 15. D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method) [store.astm.org]

- 16. img.antpedia.com [img.antpedia.com]

- 17. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 18. matergenics.com [matergenics.com]

- 19. G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements [store.astm.org]

- 20. biologic.net [biologic.net]

- 21. Electrochemical impedance spectroscopy (EIS) for non-destructive determination of corrosion mechanisms | RISE [ri.se]

- 22. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]

- 23. Impedance spectroscopy for corrosion analysis: SIVONIC [sivonic.com]

- 24. usbr.gov [usbr.gov]

- 25. biologic.net [biologic.net]

- 26. cdhfinechemical.com [cdhfinechemical.com]

- 27. tcichemicals.com [tcichemicals.com]

- 28. fishersci.com [fishersci.com]

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Alkylation of 2-Amino-2-Methyl-1-Propanol

Welcome to the Technical Support Center for the alkylation of 2-amino-2-methyl-1-propanol (AMP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your N-alkylated AMP derivatives.

Introduction: The Challenge of Alkylating a Sterically Hindered Amino Alcohol

2-Amino-2-methyl-1-propanol is a valuable building block in organic synthesis, notable for its primary amine and primary alcohol functionalities. However, the tertiary carbon atom adjacent to the nucleophilic amino group presents significant steric hindrance. This structural feature can impede the approach of alkylating agents, leading to sluggish reactions, low conversions, and the formation of undesired byproducts. This guide will dissect these challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when planning the alkylation of 2-amino-2-methyl-1-propanol.

Q1: What are the primary challenges when alkylating 2-amino-2-methyl-1-propanol?

The main hurdles stem from the steric hindrance around the amino group, which can lead to:

-

Low reaction rates: The bulky tertiary carbon slows down the nucleophilic attack of the amine on the alkylating agent.

-

Over-alkylation: The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[1]

-

Competing O-alkylation: While less common for the primary alcohol under many conditions, O-alkylation can occur, especially with highly reactive alkylating agents or under basic conditions that favor alkoxide formation.

-

Elimination side reactions: With certain alkyl halides, base-induced elimination to form alkenes can compete with the desired substitution reaction.

Q2: Which alkylation method is best for 2-amino-2-methyl-1-propanol: direct alkylation with alkyl halides or reductive amination?

Both methods have their merits and drawbacks, and the optimal choice depends on the desired product and available starting materials.

-

Direct Alkylation with Alkyl Halides: This is a classical and straightforward approach. However, controlling the reaction to achieve selective mono-alkylation can be challenging due to the potential for over-alkylation.[1] The steric hindrance of AMP can, in some cases, help to mitigate this by slowing down the second alkylation step.

-

Reductive Amination: This method involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding amine.[2] Reductive amination is often an excellent strategy to avoid over-alkylation and can provide cleaner reaction profiles.[2]

Q3: How does the choice of alkylating agent impact the reaction?

The reactivity of the alkylating agent is a critical parameter.

-

Alkyl Iodides (e.g., Methyl Iodide): These are highly reactive and can often overcome some degree of steric hindrance. However, their high reactivity also increases the risk of over-alkylation.[3]

-

Alkyl Bromides (e.g., Benzyl Bromide): These offer a good balance of reactivity and are commonly used.

-

Alkyl Chlorides: These are generally less reactive and may require more forcing conditions (higher temperatures, stronger bases).

Q4: Is it necessary to protect the hydroxyl group of 2-amino-2-methyl-1-propanol before N-alkylation?

In many cases, protection of the hydroxyl group is not strictly necessary, especially when using less reactive alkylating agents and carefully controlling the reaction conditions. The amino group is generally more nucleophilic than the hydroxyl group. However, for highly reactive alkylating agents or when O-alkylation becomes a significant side reaction, protecting the alcohol as a silyl ether (e.g., TBDMS) or another suitable protecting group can be a viable strategy.[4]

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to diagnosing and resolving common problems encountered during the alkylation of 2-amino-2-methyl-1-propanol.

| Issue | Potential Cause(s) | Recommended Solutions & Explanations |